3-(Methoxymethyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(methoxymethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-10-6-7-3-2-4-8(9)5-7/h2-5,9H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVSHQOVBKPECT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555722 | |
| Record name | 3-(Methoxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57234-51-2 | |
| Record name | 3-(Methoxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methoxymethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
O Alkylation and O Arylation Via the Phenoxide Ion
The most common nucleophilic pathway involves the deprotonation of the acidic phenolic hydroxyl group by a base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding phenoxide ion. This phenoxide is an excellent nucleophile and can attack various electrophiles, most notably alkyl halides or activated aryl halides, in a Williamson-type ether synthesis. mdpi.comresearchgate.net
This pathway is widely used to synthesize ethers from phenolic compounds. For example, the reaction of 3-(methoxymethyl)phenol with an alkyl halide (R-X) in the presence of a base would yield 1-(alkoxymethyl)-3-methoxybenzene. Similarly, Ullmann condensation reactions, which involve the copper-catalyzed reaction of a phenoxide with an aryl halide, can be used to form diaryl ethers. mdpi.com A documented example of this reactivity is the synthesis of 4-(3-(methoxymethyl)phenoxy)piperidine, where the phenoxide of this compound acts as the nucleophile. evitachem.com
Substitution at the Benzylic Carbon
A second potential pathway involves nucleophilic attack at the benzylic carbon of the methoxymethyl side chain, which would displace the methoxy (B1213986) group. However, the viability of this pathway is highly dependent on the substitution pattern of the phenol (B47542).
For ortho- and para-hydroxybenzyl derivatives, nucleophilic substitution at the benzylic position is significantly facilitated by the formation of a stable quinone methide intermediate after the departure of the leaving group. kyoto-u.ac.jp This intermediate readily accepts a nucleophile to form the final product.
Crucially, this mechanism is not possible for meta-isomers like 3-(methoxymethyl)phenol. kyoto-u.ac.jp The hydroxyl group at the meta-position cannot extend its electron-donating resonance effect to the benzylic carbon to stabilize the transition state or form a quinone methide. kyoto-u.ac.jp Consequently, direct nucleophilic substitution at the benzylic carbon of this compound is substantially less favorable than in its ortho- and para- counterparts and generally requires more severe reaction conditions.
Table 2: Nucleophilic Substitution Pathways for this compound
| Pathway | Description | Reagents & Conditions | Typical Product | Key Finding |
|---|---|---|---|---|
| O-Alkylation / O-Arylation | The phenoxide ion, formed by deprotonation, acts as a nucleophile. | Base (e.g., K₂CO₃, NaOH), Alkyl or Aryl Halide, optional Cu catalyst. | Aryl or alkyl ether, e.g., 1-(alkoxymethyl)-3-methoxybenzene. | This is a highly favorable and common reaction pathway for phenols. mdpi.comresearchgate.net |
| Benzylic Substitution | A nucleophile attacks the benzylic carbon of the methoxymethyl group. | Nucleophile (e.g., Nu⁻), typically harsh conditions. | 3-(Substituted methyl)phenol. | This pathway is disfavored because the meta-hydroxyl group cannot stabilize the reaction via a quinone methide intermediate. kyoto-u.ac.jp |
Chemical Transformations and Reactivity of 3 Methoxymethyl Phenol
Deprotection Strategies for the Methoxymethyl (MOM) Group
Acid-Catalyzed Cleavage Mechanisms
The deprotection of MOM ethers is commonly achieved under acidic conditions. acs.org Strong acids like hydrochloric acid (HCl) and p-toluenesulfonic acid (p-TsOH) are effective reagents for this transformation. acs.orghighfine.com The mechanism of this acid-catalyzed cleavage typically proceeds via an S\N2 or S\N1 pathway. masterorganicchemistry.com
The initial step in the acidic cleavage of an ether is the protonation of the ether oxygen by a strong acid. masterorganicchemistry.com This protonation converts the ether into a better leaving group. masterorganicchemistry.com In the case of primary alcohol ethers, the subsequent step involves an S\N2 reaction where a nucleophile attacks the carbon, leading to the formation of an alcohol and a corresponding alkyl halide. masterorganicchemistry.com For ethers of tertiary alcohols, the cleavage tends to follow an S\N1 mechanism. masterorganicchemistry.com
It is important to note that the conditions required for acid-catalyzed deprotection can be harsh and may affect other acid-sensitive functional groups within the molecule. acs.org
Lewis Acid-Mediated Deprotection Systems
Lewis acids offer an alternative and often milder approach to the deprotection of MOM ethers. wikipedia.org A variety of Lewis acids have been employed for this purpose, including zinc bromide (ZnBr2), titanium tetrachloride (TiCl4), and boron tribromide (BBr3). acs.orgoup.com Some of these catalysts, however, may exhibit slow reaction rates in aprotic environments. acs.org
The reactivity of Lewis acids can be moderated by the presence of electron-donating ligands, which increases their compatibility with a wider range of functional groups. thieme-connect.de For instance, B-bromocatecholborane is known to cleave MOM ethers at rates comparable to MEM ethers while leaving other protecting groups like tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and tert-butyl ethers intact. thieme-connect.de
Bismuth(III) salts, such as bismuth trichloride (B1173362) (BiCl3) and bismuth triflate (Bi(OTf)3), have emerged as efficient and environmentally friendly catalysts for the hydrolysis of MOM ethers in aqueous media. oup.comrsc.org These reactions often proceed at ambient temperatures with high yields. oup.com Theoretical studies suggest that the bismuth center and water play key roles in facilitating the cleavage of the MOM group. rsc.org Zirconium(IV) chloride (ZrCl4) has also been utilized for the deprotection of MOM ethers in isopropanol (B130326) at reflux. researchgate.net
The following table summarizes various Lewis acid systems used for MOM deprotection:
| Lewis Acid System | Conditions | Reference |
|---|---|---|
| Zinc Bromide (ZnBr2) / n-PrSH | - | scispace.com |
| Titanium Tetrachloride (TiCl4) | - | acs.org |
| Boron Tribromide (BBr3) | - | acs.org |
| B-Bromocatecholborane | - | thieme-connect.de |
| Bismuth Triflate (Bi(OTf)3) | Aqueous THF | oup.com |
| Bismuth Trichloride (BiCl3) | - | rsc.org |
| Zirconium(IV) Chloride (ZrCl4) | Isopropanol, reflux | researchgate.net |
| Scandium(III) Triflate (Sc(OTf)3) | Methanol (B129727) or 1,3-propanediol | researchgate.net |
Chemoselective Cleavage of Aromatic Methoxymethyl Ethers
In complex molecules with multiple protecting groups, the ability to selectively remove one group while leaving others intact is paramount. Several methods have been developed for the chemoselective cleavage of aromatic MOM ethers.
One notable method employs silica-supported sodium hydrogen sulfate (B86663) (NaHSO4-SiO2) as a heterogeneous catalyst. organic-chemistry.orgnih.gov This system allows for the efficient deprotection of phenolic MOM ethers at room temperature in dichloromethane (B109758) (DCM), with the key advantages of operational simplicity, short reaction times, high yields, and the use of a non-toxic catalyst. acs.orgorganic-chemistry.org This method is particularly useful for multifunctional bioactive natural products. organic-chemistry.orgnih.gov
Another approach involves the use of trialkylsilyl triflates (R3SiOTf) in the presence of 2,2′-bipyridyl. acs.orgnih.gov Interestingly, aromatic and aliphatic MOM ethers exhibit different reactivities under these conditions. acs.orgnih.gov When trimethylsilyl (B98337) triflate (TMSOTf) is used, aromatic MOM ethers are first converted to silyl (B83357) ethers and then deprotected to the corresponding phenols upon hydrolysis. acs.orgnih.gov In contrast, using triethylsilyl triflate (TESOTf) leads to the direct conversion of aromatic MOM ethers to aromatic triethylsilyl (TES) ethers. acs.orgnih.gov This differential reactivity allows for the chemoselective transformation of molecules containing both aromatic and aliphatic MOM ethers. acs.org The reaction is mild and non-acidic, tolerating even acid-labile groups like trityl ethers. nih.govacs.org
Oxidative Reactivity
The oxidative transformation of 3-(methoxymethyl)phenol is another important aspect of its chemical reactivity, with both enzymatic and general oxidative processes playing a role.
Enzymatic Oxidative Demethylation Mechanisms (e.g., Vanillyl-Alcohol Oxidase Interactions)
The enzyme vanillyl-alcohol oxidase (VAO), found in the fungus Penicillium simplicissimum, catalyzes the oxidative demethylation of 4-(methoxymethyl)phenol (B1201506) to 4-hydroxybenzaldehyde. nih.govnih.gov This reaction is a key step in the degradation pathway of this aromatic compound. groenkennisnet.nl The catalytic mechanism involves the formation of a p-quinone methide intermediate. nih.govebi.ac.uk
Studies have shown that the catalytic process is initiated by a hydride transfer from the substrate to the flavin cofactor of the enzyme. sci-hub.se This is followed by a reoxidation step involving molecular oxygen. sci-hub.se Isotope labeling experiments using H₂¹⁸O have confirmed that the oxygen atom in the final aldehyde product originates from a water molecule. nih.govebi.ac.uk
The kinetics of the oxidative demethylation of 4-(methoxymethyl)phenol by VAO are consistent with a ternary complex mechanism where the flavin reduction is the rate-limiting step. nih.govebi.ac.uk Upon reduction, a binary complex is formed, consisting of the p-quinone methide of 4-(methoxymethyl)phenol and the reduced enzyme. nih.govebi.ac.uk This complex is then rapidly reoxidized. nih.gov
The following table outlines the key kinetic parameters for the interaction of 4-(methoxymethyl)phenol with vanillyl-alcohol oxidase:
| Kinetic Parameter | Value | Significance | Reference |
|---|---|---|---|
| Rate of flavin reduction | 3.3 s⁻¹ | Fast enough to account for turnover | nih.gov |
| Turnover rate | 3.1 s⁻¹ | Overall catalytic efficiency | nih.gov |
| Anaerobic decay of intermediate | 0.01 s⁻¹ | Too slow to be catalytically relevant | nih.gov |
| Reoxidation of reduced binary complex | 1.5 x 10⁵ M⁻¹s⁻¹ | Rapid reoxidation and product release | nih.gov |
| Reoxidation of free-reduced enzyme | 3.1 x 10⁵ M⁻¹s⁻¹ | Even faster reoxidation process | nih.gov |
General Oxidative Processes
Beyond enzymatic reactions, the phenolic ring of compounds like this compound can undergo oxidation. For the related compound 3-(chloromethyl)phenol, treatment with potassium permanganate (B83412) in sulfuric acid (KMnO₄/H₂SO₄) leads to the oxidation of the aromatic ring to form 3-(chloromethyl)-1,2-benzoquinone. It is plausible that this compound could undergo similar oxidative transformations, though the specific outcomes would depend on the reagents and reaction conditions employed.
Electrophilic Aromatic Substitution Reactions on the Phenolic Nucleus
The phenolic nucleus of this compound is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effect of the hydroxyl group. This group effectively stabilizes the intermediate arenium ion through resonance, making the molecule susceptible to reactions even under mild conditions. byjus.com
The hydroxyl group is a potent ortho-, para-director, meaning it directs incoming electrophiles primarily to the positions adjacent (ortho) and opposite (para) to it. In the case of this compound, the hydroxyl group is at position 1, and the methoxymethyl group is at position 3. Therefore, the activated positions for electrophilic attack are C2, C4, and C6. The methoxymethyl group is generally considered a weak deactivating group with meta-directing influence, but its effect is overwhelmingly overshadowed by the activating nature of the hydroxyl group.
Common electrophilic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.com
Halogenation: Due to the highly activated ring, halogenation of phenols often proceeds rapidly, even without a Lewis acid catalyst. byjus.com For instance, reaction with bromine water would be expected to lead to the formation of a polybrominated product, likely 2,4,6-tribromo-3-(methoxymethyl)phenol. Using a less polar solvent and controlled stoichiometry can favor the formation of monobrominated phenols. byjus.com
Nitration: Treatment with dilute nitric acid at low temperatures typically yields a mixture of ortho- and para-nitrophenols. byjus.com For this compound, this would result in a mixture of 3-(methoxymethyl)-6-nitrophenol and 3-(methoxymethyl)-4-nitrophenol. Using concentrated nitric acid can lead to the formation of polynitrated products and risks oxidation of the starting material. byjus.com
Side-Chain Displacement: In some reactions involving p-hydroxybenzyl alcohol derivatives, it has been observed that molecular chlorine can displace the entire carbinol group. scribd.com While this specific reaction is noted for the para-isomer, analogous side-chain reactions could potentially occur with the meta-isomer under certain electrophilic conditions, although they may be less favorable.
The expected major products from these reactions are summarized in the table below.
Table 1: Predicted Products of Electrophilic Aromatic Substitution of this compound
| Reaction | Electrophile | Reagents & Conditions | Predicted Major Product(s) |
|---|---|---|---|
| Halogenation | Br⁺ | Bromine water | 2,4,6-Tribromo-3-(methoxymethyl)phenol |
| Halogenation | Br⁺ | Br₂ in CCl₄ | Mixture of 6-Bromo-3-(methoxymethyl)phenol and 4-Bromo-3-(methoxymethyl)phenol |
| Nitration | NO₂⁺ | Dilute HNO₃, low temp. | Mixture of 3-(Methoxymethyl)-6-nitrophenol and 3-(Methoxymethyl)-4-nitrophenol |
Nucleophilic Substitution Pathways and Transformations
Nucleophilic substitution reactions involving this compound can proceed through two distinct pathways: reaction at the phenolic oxygen after deprotonation, or, less commonly, reaction at the benzylic carbon of the methoxymethyl group.
Derivatization and Synthetic Utility of 3 Methoxymethyl Phenol
Synthesis of Substituted 3-(Methoxymethyl)phenol Derivatives
The trifunctional nature of this compound allows for selective modifications at three distinct positions: the aromatic ring, the phenolic hydroxyl group, and the methoxymethyl side chain.
Functionalization of the Aromatic Scaffold
The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group, which directs incoming electrophiles primarily to the ortho and para positions (positions 2, 4, and 6).
Key functionalization reactions include:
Halogenation: The introduction of halogen atoms onto the aromatic ring is a common transformation. For instance, phenols can be selectively chlorinated at the ortho position using specific reagents and catalysts. organic-chemistry.org Methods for the ortho-chlorination of phenols have been developed to avoid the common mixture of ortho and para products. rsc.org
Formylation: A formyl group (-CHO) can be introduced onto the aromatic ring. A notable method is the ortho-formylation of phenols where the hydroxyl group is first protected, for example, as a methoxymethyl (MOM) ether. Subsequent ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) yields the ortho-formyl derivative. uio.no
Aminomethylation: The aromatic ring can undergo aminomethylation, introducing an aminomethyl group. Ruthenium-catalyzed reactions have been developed for the aminomethylation of phenol (B47542) derivatives, utilizing methanol (B129727) as a C1 source in the presence of an amine. researchgate.net
Nitration and Sulfonation: While not specifically detailed for this compound in the provided context, standard nitration and sulfonation protocols for phenols can be applied, typically resulting in substitution at the positions activated by the hydroxyl group.
| Reaction | Reagents/Conditions | Position of Functionalization | Product Type | Reference(s) |
| Ortho-Chlorination | Sulfuryl chloride, bulky amine catalyst | Ortho | Chlorinated phenol | organic-chemistry.orgrsc.org |
| Ortho-Formylation | 1. Protection (e.g., MOM-Cl) 2. n-BuLi, TMEDA 3. DMF | Ortho | Hydroxybenzaldehyde derivative | uio.no |
| Aminomethylation | Amine, Methanol, Ru-catalyst | Ortho | Aminomethylated phenol | researchgate.net |
Reactions Involving the Phenolic Hydroxyl Group
The acidic proton of the phenolic hydroxyl group is readily substituted, and the oxygen atom can act as a nucleophile, particularly in its deprotonated phenoxide form. libguides.com
Common reactions at the hydroxyl group include:
Etherification: The phenolic hydroxyl can be converted into an ether. A common method is the Williamson ether synthesis, where the corresponding phenoxide reacts with an alkyl halide. libguides.com The methoxymethyl ether itself is a product of such a reaction, and the hydroxyl group can be further derivatized, for example, by conversion to a silyl (B83357) ether. acs.org
Esterification: Phenols react with acylating agents like acid anhydrides or acyl chlorides to form esters. For example, phenol reacts with acetic anhydride (B1165640) to produce phenyl acetate. libguides.com
Benzoxazine (B1645224) Formation: Phenols can undergo condensation reactions with formaldehyde (B43269) and primary amines to form 1,3-benzoxazine rings. acs.org This reaction involves both the phenolic oxygen and an ortho carbon of the phenol. acs.org
| Reaction | Reagents/Conditions | Functional Group Formed | Product Class | Reference(s) |
| Esterification | Acetic anhydride or acyl chloride | Ester (-OC(O)R) | Phenyl ester | libguides.com |
| Silyl Ether Formation | TESOTf, 2,2′-bipyridyl | Silyl Ether (-OSiR₃) | Aryl silyl ether | acs.org |
| Benzoxazine Synthesis | Formaldehyde, Primary amine | Dihydro-1,3-benzoxazine ring | Heterocycle | acs.org |
Transformations of the Methoxymethyl Side Chain
The methoxymethyl group (-CH₂OCH₃) is generally a stable ether linkage. However, it can be transformed under specific chemical conditions.
Ether Cleavage: The ether bond can be cleaved under harsh acidic conditions, which is the basis for its use as a protecting group (see section 4.2.1).
Oxidation: While the benzene (B151609) ring and phenolic group are more susceptible to oxidation, under controlled conditions, the methoxymethyl group could potentially be oxidized. For the related isomer 4-(methoxymethyl)phenol (B1201506), oxidation can yield 4-hydroxybenzaldehyde.
Reductive Transformation: Catalytic methods can transform related functional groups. For instance, nickel-catalyzed reductive processes have been used to convert aldehyde groups in multifunctional oxygenates into methoxymethyl ethers. rsc.org While this is a synthetic route to the group, related hydrogenolysis conditions could potentially reduce the C-O bond of the methoxymethyl group.
This compound as a Key Intermediate in Organic Synthesis
The ability to selectively functionalize this compound or use its inherent functionalities makes it a strategic building block for more elaborate molecules.
Role as a Protecting Group in Multistep Synthesis
One of the most significant roles of the methoxymethyl group in phenol chemistry is its function as a protecting group for the hydroxyl functionality. The methoxymethyl (MOM) ether is a widely used protecting group in multistep organic synthesis because it is stable to a variety of reaction conditions but can be removed selectively when needed. google.comwikipedia.org
The process involves two key steps:
Protection: The phenolic hydroxyl group is converted into a methoxymethyl ether. This is often achieved using chloromethyl methyl ether (MOM-Cl) and a base, or alternatively with dimethoxymethane (B151124) and an acid catalyst. google.comresearchgate.net This protection prevents the acidic phenol from interfering with subsequent reactions, such as those involving strong bases or nucleophiles.
Deprotection: After the desired chemical transformations on other parts of the molecule are complete, the MOM group is removed to regenerate the free phenol. This is typically accomplished under acidic conditions. wikipedia.orglibretexts.org Various reagents have been developed for this purpose to enhance efficiency and selectivity. researchgate.netmdpi.com For example, a combination of trimethylsilyl (B98337) triflate (TMSOTf) and 2,2′-bipyridyl can chemoselectively deprotect aromatic MOM ethers. acs.org
| Reagent/Catalyst System | Solvent | Conditions | Reference(s) |
| Wells-Dawson Heteropolyacid | Methanol | 65°C | mdpi.com |
| TMSOTf / 2,2′-bipyridyl | Acetonitrile (B52724) | Room Temperature | acs.org |
| ZnBr₂ / n-PrSH | Dichloromethane (B109758) | < 10 minutes | researchgate.net |
| Hydrochloric Acid (HCl) | Tetrahydrofuran/Water | - | wikipedia.org |
Precursor for Advanced Organic Building Blocks
Protected phenols like this compound serve as crucial starting points for constructing complex molecular architectures found in natural products and pharmaceutically active compounds. chemistryviews.org
Synthesis of Natural Products: The strategic use of this compound derivatives is evident in the synthesis of bioactive molecules. For example, MOM-protected catechols, derived from the ortho-formylation and subsequent oxidation of protected phenols, are key intermediates in the synthesis of combretastatins, a class of potent anti-cancer agents. uio.no
Pharmaceutical Intermediates: The structural motif of a protected meta-hydroxy-substituted benzene ring is found in various drug precursors. A closely related compound, m-methoxymethoxybenzaldehyde, serves as a vital intermediate in the synthesis of potent analgesic compounds. google.com
Functional Materials: Phenolic compounds are foundational materials for polymers and resins. mdpi.com Derivatized phenols are used to create materials with specific properties, such as epoxy resins with high deformation resistance. mdpi.com
Spectroscopic and Advanced Analytical Characterization of 3 Methoxymethyl Phenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a comprehensive structural map of 3-(Methoxymethyl)phenol can be constructed.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule: the phenolic hydroxyl proton, the aromatic protons on the benzene (B151609) ring, the benzylic protons of the CH₂ group, and the methyl protons of the methoxy (B1213986) group.
The chemical environment of each proton determines its chemical shift (δ) in parts per million (ppm). The hydroxyl (-OH) proton is typically a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature, generally appearing between 4-7 ppm tcichemicals.com. The aromatic protons are influenced by the electronic effects of the -OH and -CH₂OCH₃ substituents. The hydroxyl group is an activating, ortho-para directing group, while the methoxymethyl group is a weakly deactivating, meta-directing group. These combined effects lead to a complex splitting pattern for the four aromatic protons. The benzylic protons (Ar-CH₂-O) are expected to appear as a singlet, shifted downfield due to the proximity of the aromatic ring and the oxygen atom. The methyl protons (-OCH₃) will also be a singlet in a region typical for methoxy groups.
Predicted ¹H NMR Data for this compound
The ¹³C NMR spectrum provides information on the different carbon environments within this compound. The spectrum is expected to show eight distinct signals, corresponding to the six carbons of the benzene ring and the two carbons of the methoxymethyl substituent. The chemical shifts of the aromatic carbons are influenced by the substituent effects of the hydroxyl and methoxymethyl groups. The carbon attached to the hydroxyl group (C-3) will be significantly deshielded, appearing at a high chemical shift. The carbon of the benzylic methylene (B1212753) group and the methoxy methyl group will appear in the aliphatic region of the spectrum.
Predicted ¹³C NMR Data for this compound
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. weebly.com
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled. For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H-4 with H-5, and H-5 with H-6), which is crucial for assigning their specific positions on the ring. slideshare.netnih.gov
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. researchgate.net HSQC would be used to definitively link each aromatic proton signal to its corresponding carbon signal and to assign the signals for the -CH₂- and -OCH₃ groups.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nrel.govnih.govdocbrown.info This allows for the determination of the elemental formula of this compound with high confidence. The theoretical exact mass of the neutral molecule [M] and the protonated molecule [M+H]⁺ can be calculated and compared with the experimental data.
Molecular Formula: C₈H₁₀O₂
Calculated Exact Mass of [M]: 138.0681 g/mol
Calculated Exact Mass of [M+H]⁺: 139.0754 g/mol
Confirmation of the experimental mass to within a few parts per million (ppm) of the calculated value would verify the elemental composition of the compound.
In electron ionization mass spectrometry (EI-MS), the this compound molecule is ionized and fragmented. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. The fragmentation of aromatic ethers often involves cleavage of the bonds adjacent to the oxygen atom and the aromatic ring. For this compound, key fragmentation pathways are expected to include:
Loss of a methoxy radical (•OCH₃): Cleavage of the CH₂-OCH₃ bond would result in a benzylic cation at m/z 107. This is often a very stable and abundant ion for benzyl (B1604629) ethers.
Loss of formaldehyde (B43269) (CH₂O): A rearrangement reaction could lead to the loss of formaldehyde, resulting in an ion corresponding to cresol (B1669610) at m/z 108.
Formation of the tropylium (B1234903) ion: The benzylic cation at m/z 107 could lose a hydrogen atom to form a tropylium-like ion at m/z 105, or further fragment. The unsubstituted tropylium ion at m/z 91 is a common fragment for benzyl compounds.
Phenolic Fragmentation: Phenols can undergo characteristic fragmentation, such as the loss of CO, which could lead to ions at lower mass-to-charge ratios.
The mass spectrum of the isomeric 4-(methoxymethyl)phenol (B1201506) shows a base peak at m/z 107 and a significant molecular ion peak at m/z 138, which is consistent with the predicted fragmentation. nrel.gov
Predicted Key Mass Fragments for this compound
Hyphenated MS Techniques (e.g., GC-MS, LC-MS/MS)
Hyphenated mass spectrometry techniques, which couple a separation method with mass analysis, are indispensable for the definitive identification and quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like this compound. In electron ionization (EI) mode, the molecule undergoes fragmentation, producing a characteristic mass spectrum that serves as a molecular fingerprint. The molecular ion peak ([M]•+) for this compound is expected at a mass-to-charge ratio (m/z) of 138.
The fragmentation pattern can be predicted based on its structure and comparison with its precursor, 3-hydroxybenzyl alcohol. The primary fragmentation pathways are expected to involve the methoxymethyl side chain. A significant fragmentation event would be the cleavage of the C-O bond, leading to the loss of a methoxy radical (•OCH₃) to form a stable benzylic cation at m/z 107. Another key fragmentation would be the loss of the entire methoxymethyl radical (•CH₂OCH₃), resulting in a phenoxy radical cation at m/z 93. This is analogous to the loss of the hydroxymethyl radical in 3-hydroxybenzyl alcohol. Further fragmentation of the aromatic ring would produce characteristic ions at m/z 77 ([C₆H₅]⁺) and m/z 65 ([C₅H₅]⁺).
Table 1: Predicted GC-MS (EI) Fragmentation of this compound
| m/z | Proposed Fragment Ion | Formula of Fragment | Notes |
|---|---|---|---|
| 138 | Molecular Ion ([M]•+) | [C₈H₁₀O₂]•+ | Parent molecule |
| 107 | [M - OCH₃]⁺ | [C₇H₇O]⁺ | Loss of methoxy radical, likely a base peak |
| 93 | [M - CH₂OCH₃]•+ | [C₆H₅O]•+ | Loss of the methoxymethyl radical |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Loss of CO from the m/z 107 fragment |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity, making it ideal for analyzing complex mixtures. For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used. In Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored.
In negative ion mode (ESI-), the precursor ion would be the deprotonated molecule, [M-H]⁻, at m/z 137. Collision-induced dissociation (CID) of this precursor would likely lead to the loss of formaldehyde (CH₂O, 30 Da), yielding a product ion at m/z 107. In positive ion mode (ESI+), the protonated molecule, [M+H]⁺, at m/z 139 would serve as the precursor. Its fragmentation could involve the neutral loss of methanol (B129727) (CH₃OH, 32 Da) to produce an ion at m/z 107.
Table 2: Proposed LC-MS/MS MRM Transitions for this compound
| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
|---|---|---|---|
| Negative (ESI-) | 137 | 107 | Formaldehyde (CH₂O) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques provide critical information regarding the functional groups and electronic structure of the molecule.
Infrared (IR) spectroscopy is used to identify the various functional groups within this compound based on their characteristic vibrational frequencies. The spectrum is expected to be dominated by features from the hydroxyl group, the ether linkage, and the substituted aromatic ring. The broad absorption band of the phenolic O-H stretch is a key identifier. The C-O-C stretching of the ether group and the out-of-plane bending modes of the aromatic C-H bonds provide evidence for the methoxymethyl substituent and the meta-substitution pattern, respectively. chemicalbook.comresearchgate.netresearchgate.netchemicalbook.com
Table 3: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Phenolic -OH | 3200 - 3600 | Broad, Strong |
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | -CH₂- and -OCH₃ | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1600 | Medium-Strong |
| O-H Bend | Phenolic -OH | 1330 - 1440 | Medium |
| C-O Stretch | Phenolic C-O | 1180 - 1260 | Strong |
| C-O-C Stretch (Asymmetric) | Ether | 1050 - 1150 | Strong |
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the molecule's chromophore—the substituted benzene ring. Like most phenols, this compound is expected to exhibit two primary absorption bands originating from π→π* transitions in the aromatic ring. cdnsciencepub.com The position and intensity of these bands are influenced by the hydroxyl and methoxymethyl substituents. Based on data for similar compounds like m-cresol (B1676322) and other methoxyphenols, the primary band (B-band) is expected around 210-220 nm, with a secondary, lower intensity band (C-band) appearing around 270-280 nm. cdnsciencepub.comdocbrown.info The solvent can influence the exact position of these maxima due to interactions with the phenolic hydroxyl group.
Table 4: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent
| Band | Electronic Transition | Predicted λₘₐₓ (nm) |
|---|---|---|
| B-band | π → π* | ~ 215 |
X-ray Diffraction (XRD) for Solid-State Structural Elucidation
X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. iastate.edu This method can elucidate exact bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, it reveals intermolecular interactions, such as hydrogen bonding networks involving the phenolic hydroxyl group, which dictate the crystal packing. researchgate.net
While no specific crystal structure data for this compound is currently available, XRD analysis would be the definitive method for its solid-state characterization, provided a suitable single crystal can be grown. Studies on related phenol (B47542) derivatives, such as chloro-phenols and hydroxybenzyl alcohols, have successfully used XRD to detail their crystal structures. researchgate.netcambridge.orgresearchgate.net Such an analysis for this compound would confirm the meta-substitution pattern and the geometry of the methoxymethyl group relative to the phenyl ring.
Advanced Chromatographic Separation Techniques
Chromatographic methods are essential for isolating this compound from mixtures and for its quantification.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of non-volatile or thermally labile phenolic compounds. Reversed-phase (RP) chromatography is the most common mode used for this purpose. phenomenex.com A typical RP-HPLC method for this compound would utilize a non-polar stationary phase, such as C18 or C8, and a polar mobile phase. phenomenex.comchemijournal.comsielc.com
Separation is achieved by gradient elution, starting with a high proportion of aqueous solvent and gradually increasing the concentration of an organic modifier like acetonitrile (B52724) or methanol. The addition of a small amount of acid (e.g., formic or acetic acid) to the mobile phase is common practice to suppress the ionization of the phenolic hydroxyl group, ensuring good peak shape and reproducible retention times. sielc.comchromatographyonline.com Detection is typically performed with a UV detector set at the absorption maximum of the C-band (~275 nm), which offers good selectivity for phenolic compounds. researchgate.netmdpi.comnih.gov
Table 5: Typical HPLC Conditions for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |
| Elution | Gradient (e.g., 10% B to 90% B over 20 minutes) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV Absorbance at ~275 nm |
Gas Chromatography (GC)
Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The successful separation of isomers and related derivatives often relies on the optimization of chromatographic conditions and, in many cases, derivatization to improve volatility and peak shape.
Detailed Research Findings:
For the analysis of phenolic compounds, including isomers of cresol (methylphenol) which are structurally related to this compound, GC coupled with mass spectrometry (GC-MS) is a powerful and widely used method. nih.govnih.gov The separation of cresol isomers can be challenging due to their similar boiling points and polarities. nih.govwiley.com To overcome this, derivatization is a common strategy. Silylation, for instance, which involves replacing the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (B98337) (TMS) group, significantly improves chromatographic separation. nih.govwiley.com
One study on the GC-MS analysis of silylated cresol isomers employed an Agilent HP-5ms column (30 m × 0.25 mm × 0.25 µm). The temperature program was initiated at 80°C for 2 minutes, then ramped to 110°C at a rate of 3°C/min, followed by an increase to 260°C at 25°C/min, and held for 5 minutes. wiley.com Under these conditions, the silylated cresol isomers were baseline separated, eluting in the order of ortho, meta, and then para. wiley.com
For underivatized phenols, EPA method 8041 provides guidance, often utilizing single or dual-column approaches with a flame ionization detector (FID) or a mass spectrometer. nist.gov The choice of GC column is critical, with phases like 5% phenyl-methylpolysiloxane being common. google.com
Below is a hypothetical data table illustrating typical parameters for the GC analysis of phenolic compounds, based on methods for related structures.
| Parameter | Value | Reference |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | nih.govwiley.com |
| Injector Temperature | 250-300 °C | google.com |
| Carrier Gas | Helium | wiley.com |
| Flow Rate | 1.0 mL/min | wiley.com |
| Oven Program | 80°C (2 min), then 3°C/min to 110°C, then 25°C/min to 260°C (5 min hold) | wiley.com |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | nih.gov |
| Derivatization | Silylation with MSTFA | nih.govwiley.com |
| Hypothetical Retention Time | ~11-12 minutes | rjptonline.org |
Coupled Separation and Spectroscopic Platforms (e.g., HPLC-SPE-NMR-TOF-MS)
Hyphenated techniques, which couple a separation method with one or more spectroscopic detectors online, are powerful tools for the comprehensive analysis of complex mixtures and the unambiguous identification of unknown compounds. springernature.comijpsjournal.com For non-volatile or thermally labile derivatives of this compound, or for the analysis of complex matrices containing this compound, techniques like High-Performance Liquid Chromatography (HPLC) coupled to advanced detection systems are invaluable.
Detailed Research Findings:
The coupling of HPLC with Solid-Phase Extraction (SPE) and Nuclear Magnetic Resonance (NMR) spectroscopy (HPLC-SPE-NMR) is a sophisticated technique that allows for the structural elucidation of compounds directly from a complex mixture. researchgate.net This method is particularly useful for the analysis of natural products, including various phenolic compounds. researchgate.net The process involves separating the components of a mixture by HPLC, after which individual peaks of interest are trapped on an SPE cartridge. This trapping step serves to concentrate the analyte and allows for the exchange of the HPLC mobile phase with a deuterated solvent suitable for NMR analysis. magtechjournal.com
The addition of a mass spectrometer, often a high-resolution Time-of-Flight (TOF-MS) instrument, to this setup (HPLC-SPE-NMR-MS) provides an even greater depth of information. springernature.com The MS provides accurate mass measurements and fragmentation data, which are complementary to the structural connectivity information obtained from NMR. This combination can be considered a "total analysis system" for bioanalysis and the characterization of novel compounds. springernature.com
While specific applications of HPLC-SPE-NMR-MS to this compound are not detailed in the provided search results, the utility of this platform for the analysis of various phenolic compounds, including flavonoids, lignans, and simple phenolics, has been demonstrated. researchgate.netd-nb.info For instance, this technique has been successfully used to identify the major constituents in olive oil and various plant extracts. researchgate.net
The power of this hyphenated approach lies in its ability to provide a wealth of data from a single chromatographic run, which is crucial when dealing with limited sample amounts or when trying to identify minor components in a complex matrix. The data obtained from such a system can lead to the unequivocal identification of a compound's structure, including its stereochemistry.
The following table summarizes the roles of each component in an HPLC-SPE-NMR-MS system for the analysis of a compound like this compound.
| Component | Function | Information Provided | Reference |
| HPLC | High-resolution separation of mixture components. | Retention time of the analyte. | researchgate.netd-nb.info |
| SPE | Trapping and concentration of the analyte post-column; solvent exchange. | Enables analysis in a suitable deuterated solvent for NMR. | researchgate.netmagtechjournal.com |
| NMR | Provides detailed structural information. | 1D and 2D NMR spectra reveal the carbon-hydrogen framework and connectivity. | springernature.comresearchgate.net |
| TOF-MS | Provides accurate mass and elemental composition information. | Molecular weight and fragmentation patterns for structural confirmation. | springernature.com |
This integrated approach significantly accelerates the process of structural elucidation, which would otherwise require laborious isolation and purification of individual compounds. springernature.com
Theoretical and Computational Investigations of 3 Methoxymethyl Phenol
Quantum Chemical Studies
Quantum chemical methods, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of molecules. dergipark.org.trijsrst.com These calculations provide a foundational understanding of a molecule's stability, reactivity, and potential for chemical transformation. researchgate.net
The electronic structure of 3-(methoxymethyl)phenol governs its chemical behavior. Quantum chemical calculations can determine various global reactivity descriptors that offer quantitative measures of its reactivity and stability. dergipark.org.tr These descriptors are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical stability. biointerfaceresearch.com
Other important descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index, which collectively predict how the molecule will behave in a chemical reaction. dergipark.org.tr For instance, chemical hardness indicates resistance to change in electron distribution, with harder molecules being less reactive. researchgate.net
Table 1: Calculated Global Reactivity Descriptors for Phenolic Compounds
| Descriptor | Definition | Significance |
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added |
| Chemical Hardness (η) | η ≈ (I - A) / 2 | Measures resistance to charge transfer |
| Electronegativity (χ) | χ ≈ (I + A) / 2 | Measures the power to attract electrons |
| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ is chemical potential) | Quantifies electrophilic character |
This table presents conceptual definitions used in DFT-based reactivity studies. dergipark.org.trresearchgate.net Specific values for this compound would be obtained from dedicated DFT calculations.
Computational chemistry is crucial for mapping out the detailed steps of a chemical reaction, identifying transient intermediates, and calculating the energy barriers associated with each step. numberanalytics.com This is achieved by locating the transition state (TS), which is the highest energy point along the reaction coordinate connecting reactants and products. numberanalytics.com The energy of the transition state determines the activation energy and, consequently, the reaction rate. umn.edu
For phenolic compounds, a key reaction is oxidation. In the enzyme vanillyl-alcohol oxidase (VAO), the oxidation of the analogous compound 4-(methoxymethyl)phenol (B1201506) has been studied extensively. researchgate.netscispace.com The mechanism proceeds through several key steps:
Deprotonation: The phenolic substrate must first bind in the enzyme's active site in its phenolate (B1203915) anion form. researchgate.net
Hydride Transfer: A hydride ion is transferred from the substrate's methoxymethyl group to the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. scispace.comnih.gov This is often the rate-limiting step in the catalytic cycle. scispace.comresearchgate.net
Intermediate Formation: This transfer results in the formation of a highly electrophilic p-quinone methide intermediate, which is stabilized within the active site. scispace.comresearchgate.net
Hydration and Product Release: A water molecule then attacks the quinone methide intermediate, forming an unstable hemiacetal that decomposes to release the final aldehyde product (in this case, 3-hydroxybenzaldehyde) and methanol (B129727). scispace.comnih.gov
Transition state theory (TST) provides the theoretical framework for calculating reaction rate constants from the properties of the reactants and the transition state structure. umn.edu Advanced methods like canonical variational transition-state theory (CVT) can be used to refine these calculations, providing a more accurate picture of the reaction kinetics over a range of temperatures. mdpi.com
Molecular Dynamics and Docking Simulations
While quantum mechanics is ideal for studying the details of chemical bonds, molecular dynamics (MD) and docking simulations are used to explore the larger-scale motion and interactions of molecules, such as conformational changes and binding to proteins. rsc.orgf1000research.com
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that arise from rotation around single bonds. organicchemistrytutor.com For this compound, key rotations occur around the C-O bonds of the ether linkage and the C-C bond connecting the methoxymethyl group to the phenyl ring.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when it binds to a target protein, such as an enzyme. rsc.orgnih.gov The process involves placing the ligand into the enzyme's active site in numerous possible conformations and scoring the resulting poses based on factors like intermolecular forces, geometric complementarity, and desolvation energy. rsc.org
Vanillyl-alcohol oxidase (VAO) from Penicillium simplicissimum is a well-studied flavoenzyme that catalyzes the oxidation of a wide range of para-substituted phenolic compounds. researchgate.netnih.gov Although its natural substrate may be 4-(methoxymethyl)phenol, its active site can accommodate other isomers. nih.gov Docking simulations of this compound into the VAO active site would reveal the specific amino acid residues involved in binding. Key interactions would likely involve:
Hydrogen bonding between the phenolic hydroxyl group and polar residues like Asp170 or Tyr residues. researchgate.netresearchgate.net
Van der Waals interactions between the phenyl ring and hydrophobic residues in the binding pocket.
Positioning of the methoxymethyl group near the reactive FAD cofactor for the hydride transfer to occur. nih.gov
Following docking, molecular dynamics (MD) simulations can be performed on the ligand-enzyme complex. f1000research.com MD simulates the movement of atoms over time, providing insights into the stability of the binding pose and the flexibility of both the ligand and the protein. f1000research.comrsc.org These simulations can confirm whether the docked conformation is stable and maintained long enough for the catalytic reaction to occur. rsc.org
Table 2: Potential Key Interactions in the VAO Active Site
| Interacting Residue Type | Role in Catalysis/Binding | Example Residues (from VAO studies) |
| Acidic/Basic Residues | Act as a base for deprotonation; stabilize intermediates. | Asp170 researchgate.net |
| Aromatic/Hydrophobic Residues | Form the binding pocket; position the substrate via hydrophobic interactions. | Tyr-108, Tyr-503 researchgate.net |
| Histidine Residues | Involved in the covalent linkage to the FAD cofactor. | His422, His61 scispace.comrcsb.org |
| FAD Cofactor | The reactive component that accepts a hydride from the substrate. | Flavin Adenine Dinucleotide nih.gov |
Advanced Computational Modeling for Catalysis
Modern computational catalysis integrates multiple theoretical methods to build predictive models for designing novel and more efficient catalysts. researchgate.netsimonsfoundation.org For a substrate like this compound, these advanced models can be used to understand and optimize its conversion.
Emerging Research Directions and Future Perspectives
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry, which promote the reduction or elimination of hazardous substances, are increasingly being applied to the synthesis of phenolic compounds and their derivatives. imist.ma These approaches prioritize waste minimization, the use of renewable resources, and energy efficiency. imist.manih.gov
One promising strategy is the use of phase-transfer catalysis (PTC). In the synthesis of a related compound, 3-(phenylmethoxy)phenol, a liquid-liquid-liquid phase transfer catalysis (L-L-L PTC) system was employed, which allows for the catalyst to be recovered and reused multiple times with minimal impact on reactivity. researchgate.net This method not only reduces waste but also improves the economic viability of the process. researchgate.net The reaction of resorcinol (B1680541) with benzyl (B1604629) chloride using tetrabutylammonium (B224687) bromide (TBAB) as a catalyst under these conditions showed 100% selectivity for the mono-alkylated product. researchgate.net
Another key area of green chemistry is the development and use of reusable, solid acid catalysts. Heteropolyacids, such as the Wells-Dawson type (H₆P₂W₁₈O₆₂), have shown high efficiency in the deprotection of phenol (B47542) methoxymethyl ethers. researchgate.net These reactions can proceed under mild, environmentally friendly conditions at room temperature, and the catalyst is easily recovered and reused without a significant loss of activity. researchgate.net
Furthermore, green chemistry encourages the use of safer solvents and reaction conditions. nih.gov Techniques such as microwave-assisted synthesis, ultrasonic irradiation, and solvent-free reactions (mechanochemistry) are being explored to enhance reaction rates and yields while reducing energy consumption and the need for hazardous organic solvents. encyclopedia.pubmdpi.com For instance, microwave irradiation can reduce reaction times from hours to minutes. encyclopedia.pub The application of these general green principles to the synthesis and modification of 3-(Methoxymethyl)phenol represents a significant direction for future research.
Table 1: Comparison of Green Synthesis Techniques
| Technique | Principle | Advantages | Relevant Finding |
|---|---|---|---|
| Phase-Transfer Catalysis (PTC) | Facilitates the migration of a reactant from one phase into another where the reaction occurs. | High selectivity, catalyst reusability, waste minimization. researchgate.net | Achieved 100% selectivity in mono-O-benzylation of resorcinol with a reusable catalyst. researchgate.net |
| Solid Acid Catalysis | Uses solid materials with acidic properties to catalyze reactions. | Easy separation and recyclability of the catalyst, environmentally friendly. researchgate.net | Wells-Dawson heteropolyacids are effective and reusable for deprotection of phenol methoxymethyl ethers. researchgate.net |
| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions. | Increased reaction rates, enhanced yields, reduced reaction times. encyclopedia.pubmdpi.com | Can complete reactions in minutes that would otherwise take hours. encyclopedia.pub |
| Solvent-Free Reactions (Mechanochemistry) | Reactions are conducted by grinding or milling solid reactants together. | Eliminates the need for potentially hazardous solvents, reduces waste. nih.govencyclopedia.pub | Enables rapid, clean, and efficient synthesis of various compounds. encyclopedia.pub |
Advanced Applications in Chemical Synthesis beyond Protecting Group Chemistry
While the methoxymethyl (MOM) group is a well-established protecting group for phenols, research is uncovering the potential of this compound as a key intermediate in the synthesis of a variety of valuable molecules. mdpi.comacs.org
A significant application lies in its use as a precursor for substituted quinones. For example, this compound can be oxidized to form 2-methoxymethyl-1,4-benzoquinone. google.com This quinone is a crucial intermediate in a novel synthesis route for 2-methoxymethyl-p-phenylenediamine, a hypoallergenic primary dye precursor used in oxidative hair coloring products. google.com This synthetic pathway is noted for its improved economy and reduced use of organic solvents compared to previous methods. google.com
The compound also serves as a building block for more complex heterocyclic structures. The ortho-directed metalation of methoxymethyl aryl ethers, followed by cyclization, is a known method for synthesizing chromones. ijrpc.com Chromones are a class of compounds recognized as a "privileged structure" in drug discovery due to their presence in many pharmacologically active agents. ijrpc.com
In materials science, related phenolic structures are used to create advanced polymers. For instance, substituted phenols can undergo condensation with hexakis(methoxymethyl)melamine to produce 2,4,6-tris[3,4-dihydro-1,3-(2H)-benzoxazin-3-yl]-s-triazine derivatives. acs.org These benzoxazine (B1645224) derivatives are notable for their thermal cross-linking properties, which are valuable in the development of high-performance materials. acs.org Similarly, related compounds like 3-(phenylethynyl)phenol (B3394299) are incorporated into phenolic resins to enhance thermal stability and mechanical properties.
The versatility of the phenol functional group also allows for its incorporation into catalysts. Phenol-functionalized phosphonium (B103445) salts have been studied as highly effective bifunctional catalysts for the chemical fixation of carbon dioxide with epoxides to form cyclic carbonates, which are themselves valuable chemical intermediates. researchgate.net
Table 2: Selected Applications of this compound and Related Structures in Synthesis
| Application Area | Synthetic Transformation/Product | Significance | Reference |
|---|---|---|---|
| Dye Precursors | Oxidation to 2-methoxymethyl-1,4-benzoquinone | Intermediate for a hypoallergenic hair dye component (2-methoxymethyl-p-phenylenediamine). google.com | google.com |
| Medicinal Chemistry | Synthesis of Chromones | Chromone scaffolds are "privileged structures" in drug discovery. ijrpc.com | ijrpc.com |
| Materials Science | Synthesis of Tris(benzoxazine) Derivatives | Creates polymers with thermal cross-linking properties for high-performance materials. acs.org | acs.org |
| Catalysis | Precursor for Phenol-Functionalized Catalysts | Used in the fixation of CO2 with epoxides. researchgate.net | researchgate.net |
Integration with Novel Analytical Methodologies
The characterization and quantification of this compound and its reaction products rely on a suite of analytical techniques. Standard methods include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for separation, often coupled with various detectors for identification and quantification. uobaghdad.edu.iqepa.gov Structural elucidation is routinely confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). acs.orgrjptonline.org
Emerging trends focus on enhancing the sensitivity and specificity of these methods and applying them to more complex matrices. The United States Environmental Protection Agency (EPA) Method 8041A, for instance, details procedures for analyzing phenols by GC, including the use of derivatization to improve analysis. epa.gov Phenols can be derivatized with reagents like diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr) to form methylated phenols (anisoles) or pentafluorobenzyl ethers, respectively. epa.gov These derivatives can then be analyzed with high sensitivity using a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD). epa.gov
A more advanced approach involves the integration of powerful separation techniques with sophisticated data analysis. The characterization of complex mixtures, such as body odor samples or bio-oils from lignin (B12514952) pyrolysis which may contain phenolic compounds, often utilizes GC-MS. rsc.orgresearchgate.net The vast amount of data generated by these analyses can be processed using chemometric or data mining methods, such as Principal Component Analysis (PCA). rsc.org PCA is a multivariate technique that reduces the dimensionality of the data, allowing for the visualization and discrimination of samples based on their chemical profiles, thereby identifying key chemical markers within the complex mixture. rsc.org This combination of high-resolution instrumentation and advanced data processing represents a novel frontier in the analytical chemistry of this compound and related compounds.
Table 3: Analytical Techniques for this compound and its Derivatives
| Methodology | Purpose | Novel Integration/Advancement | Reference |
|---|---|---|---|
| Gas Chromatography (GC) | Separation and Quantification | Derivatization (e.g., with PFBBr) for enhanced detection with ECD. epa.gov | epa.gov |
| GC-MS | Separation and Identification | Coupling with chemometric methods (e.g., PCA) for analysis of complex mixtures. rsc.org | rsc.org |
| NMR Spectroscopy | Structural Elucidation | Standard for confirming the structure of reaction products. acs.org | acs.org |
| FT-IR Spectroscopy | Functional Group Identification | Used to identify characteristic bonds, such as the phenolic -OH group. rjptonline.org | rjptonline.org |
| HPLC | Separation and Purity Confirmation | Used for monitoring reaction progress and validating purity. uobaghdad.edu.iq | uobaghdad.edu.iq |
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis methods for 3-(Methoxymethyl)phenol, and what reagents are critical for its preparation?
- Answer : this compound can be synthesized via reductive amination or condensation reactions. Key reagents include NaBH(OAc)₃ for reductive steps and MeMgBr for methoxy group introduction . Catalysts like dinonylnaphthalenedisulfonic acid (DNNDSA) are critical in condensation reactions with hexakis(methoxymethyl)melamine (HMMM) to form benzoxazine derivatives . Reaction conditions (e.g., refluxing in p-xylene) and stoichiometric control of methoxymethyl groups are essential for yield optimization.
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Answer :
- Mass Spectrometry (MS) : NIST Standard Reference Database 69 provides electron ionization mass spectra for structural verification, with fragmentation patterns confirming the methoxymethyl substituent .
- NMR Spectroscopy : ¹H and ¹³C NMR (as used in benzoxazine derivative studies) identify aromatic protons and methoxymethyl linkages .
- Infrared (IR) : Stretching vibrations for phenolic O-H (~3200 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) are diagnostic .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators if dust or aerosols form .
- Ventilation : Local exhaust systems or closed processes minimize inhalation risks .
- Fire Safety : Use water spray, alcohol-resistant foam, or CO₂ for fires. Avoid open flames due to potential explosive vapor formation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives in polymer synthesis?
- Answer : Catalytic systems (e.g., DNNDSA) enhance condensation efficiency between phenolic compounds and HMMM. Solvent choice (e.g., p-xylene) and reflux temperatures (120–140°C) improve reaction kinetics. Monitoring substituent effects (e.g., 2,4-disubstituted vs. 4-substituted phenols) via differential scanning calorimetry (DSC) reveals steric and electronic impacts on cross-linking behavior .
Q. What advanced analytical methods are suitable for assessing the thermal stability and decomposition pathways of this compound-based polymers?
- Answer :
- DSC : Identifies glass transition temperatures (Tg) and exothermic cross-linking events in benzoxazine derivatives .
- Thermogravimetric Analysis (TGA) : Quantifies mass loss due to decomposition products (e.g., carbon oxides, brominated gases) under controlled heating .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile degradation byproducts, critical for environmental hazard assessments .
Q. How should researchers address contradictions in spectroscopic data when characterizing methoxymethyl-substituted phenolic compounds?
- Answer : Cross-validate using complementary techniques:
- NMR vs. MS : Discrepancies in molecular ion peaks (MS) vs. proton integration (NMR) may indicate impurities or isomerization.
- X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .
- Control Experiments : Re-run reactions under inert atmospheres to rule out oxidation artifacts, as phenolic groups are prone to air-induced degradation .
Q. What is the role of this compound in synthesizing functional polymers, and how do substituents influence material properties?
- Answer : The compound acts as a monomer in copolymerization with 1,4-bis(methoxymethyl)benzene, forming thermally stable resins. Substituent position (ortho vs. para) modulates cross-linking density: 4-substituted phenols yield higher Tg values (via DSC) compared to 2,4-disubstituted analogs due to reduced steric hindrance .
Methodological Notes
- Data Interpretation : Always correlate synthetic conditions (catalyst, solvent, temperature) with spectroscopic/thermal data to resolve structural or performance inconsistencies.
- Safety Compliance : Adhere to OSHA and ECHA guidelines for waste disposal, particularly for halogenated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
